molecular formula C13H14BrClN2O2 B2443317 4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide CAS No. 1808706-48-0

4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide

Cat. No. B2443317
CAS RN: 1808706-48-0
M. Wt: 345.62
InChI Key: HCUDIDMDGOUQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide is a chemical compound with the molecular formula C15H17BrClN2O2. It is commonly referred to as BCI or 4-BCI. BCI is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

BCI binds to the ATP-binding site of CK2 and inhibits its activity by preventing the transfer of phosphate groups to target proteins. CK2 is involved in the phosphorylation of many target proteins, including transcription factors, signaling molecules, and cell cycle regulators. Inhibition of CK2 activity by BCI leads to the disruption of these signaling pathways and the induction of cell death. BCI has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor xenografts in animal models.
Biochemical and Physiological Effects
BCI has been shown to have a variety of biochemical and physiological effects. In cancer cells, BCI induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. BCI has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and other proteins involved in cell motility. In addition, BCI has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BCI has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which allows for the specific targeting of this kinase in cellular assays. BCI has also been shown to be effective in vivo, making it a useful tool for investigating the role of CK2 in animal models. However, BCI has some limitations as well. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, BCI has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for research on BCI. One area of interest is the development of new CK2 inhibitors with improved potency and selectivity. Another area of interest is the investigation of the role of CK2 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CK2 has been shown to be involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of CK2 activity by BCI or other CK2 inhibitors may have therapeutic potential in these diseases. Finally, the use of BCI as a potential therapeutic agent in cancer and inflammatory diseases should be further investigated.

Synthesis Methods

The synthesis of BCI involves several steps, starting with the reaction of 4-bromo-3-chloroaniline with 2-methoxy-1-methylethylamine to form the intermediate 4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)aniline. This intermediate is then reacted with 5-methylisatoic anhydride in the presence of a base to form the final product, 4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide. The synthesis of BCI has been optimized to yield high purity and yield.

Scientific Research Applications

BCI has been widely used as a research tool to study the role of CK2 in various cellular processes. CK2 is a highly conserved serine/threonine kinase that is involved in the regulation of many signaling pathways. BCI has been shown to inhibit CK2 activity both in vitro and in vivo, and has been used to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases. BCI has also been used to study the mechanism of action of CK2 inhibitors and to develop new CK2 inhibitors with improved potency and selectivity.

properties

IUPAC Name

4-bromo-3-chloro-N-(2-cyano-1-methoxypropan-2-yl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-8-4-9(5-10(15)11(8)14)12(18)17-13(2,6-16)7-19-3/h4-5H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUDIDMDGOUQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.